REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[N+:9]([O-])([OH:11])=[O:10]>>[Cl:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
When addition
|
Type
|
CUSTOM
|
Details
|
the stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to 5° C. over 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane (100 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual brown solid was crystallised from hexane (insoluble brown material
|
Type
|
CUSTOM
|
Details
|
was removed by decantation of the supernatant solution),
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(S1)C=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |